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A Note on Terminology: The term "MeTRH" is not a standard or widely recognized abbreviation

for a specific enzyme in the scientific literature. It is possible that this is an internal designation

or a typographical error. The most common and functionally relevant enzyme with a similar

abbreviation is MTR, which stands for Methionine Synthase (5-methyltetrahydrofolate-

homocysteine methyltransferase).[1][2][3][4] Therefore, this document will provide detailed

information on measuring the activity of Methionine Synthase (MTR). Additionally, a

comprehensive overview of general techniques applicable to a broad range of S-

adenosylmethionine (SAM)-dependent methyltransferases is included. This will ensure that the

provided protocols are useful even if "MeTRH" refers to a different methyltransferase.

Part 1: Measurement of Methionine Synthase (MTR)
Activity
Application Note: Methionine Synthase (MTR)
Methionine Synthase (MTR), also known as 5-methyltetrahydrofolate-homocysteine

methyltransferase, is a crucial enzyme in human cells.[1][2][3][4] It plays a vital role in the one-

carbon metabolism pathway by catalyzing the transfer of a methyl group from 5-

methyltetrahydrofolate to homocysteine, which results in the formation of methionine and

tetrahydrofolate.[1][2] This reaction is essential for several cellular processes, including DNA

synthesis, regulation of gene expression, and the regeneration of the universal methyl donor,

S-adenosylmethionine (SAM).[5] Dysregulation of MTR activity has been associated with

various diseases, including cardiovascular diseases, neurological disorders, and certain types
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of cancer.[6][7] Therefore, the accurate measurement of MTR activity is critical for both basic

research and drug development.

Assays for MTR activity are typically designed to measure the consumption of substrates

(homocysteine or 5-methyltetrahydrofolate) or the formation of products (methionine or

tetrahydrofolate).

MTR Signaling Pathway
The activity of Methionine Synthase is a key regulatory node in the interconnected folate and

methionine cycles. The following diagram illustrates the central role of MTR in this pathway.
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Methionine Synthase (MTR) in the Folate and Methionine Cycles.

Protocol: Methionine Synthase (MTR) Activity Assay
(Homocysteine Consumption)
This protocol describes a non-radioactive, coupled-enzyme assay to measure MTR activity by

quantifying the consumption of homocysteine. The remaining homocysteine is detected

colorimetrically.

Materials:

Recombinant human Methionine Synthase (MTR)

Homocysteine

S-Adenosylmethionine (SAM)

Dithiothreitol (DTT)

Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.2)

Homocysteine detection reagent (e.g., Ellman's reagent - 5,5'-dithiobis-(2-nitrobenzoic acid),

DTNB)

96-well microplate

Microplate reader

Procedure:

Reagent Preparation:

Prepare a stock solution of Homocysteine (e.g., 10 mM in water).

Prepare a stock solution of SAM (e.g., 10 mM in water).

Prepare a stock solution of DTT (e.g., 100 mM in water).
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Prepare the MTR enzyme solution to the desired concentration in cold Assay Buffer

containing DTT (final DTT concentration in the enzyme solution should be 1-5 mM).

Prepare the DTNB solution (e.g., 10 mM in Assay Buffer).

Assay Reaction:

In a 96-well microplate, add the following components in order:

50 µL of Assay Buffer

10 µL of Homocysteine solution (to achieve a final concentration in the µM range)

10 µL of SAM solution (to achieve a final concentration in the µM range)

10 µL of DTT solution

To initiate the reaction, add 20 µL of the MTR enzyme solution to each well.

For the negative control, add 20 µL of Assay Buffer instead of the enzyme solution.

Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes). The optimal

incubation time should be determined empirically to ensure the reaction is in the linear

range.

Detection:

Stop the reaction by adding a quenching agent if necessary (this will depend on the

specific detection method).

Add 10 µL of the DTNB solution to each well.

Incubate at room temperature for 10 minutes to allow for color development.

Measure the absorbance at 412 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the negative control from the absorbance of the samples.
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The decrease in absorbance at 412 nm is proportional to the amount of homocysteine

consumed and thus to the MTR activity.

A standard curve of known homocysteine concentrations can be used to quantify the

amount of homocysteine remaining in each well.

Quantitative Data for MTR Assays
The following table summarizes typical quantitative parameters for Methionine Synthase

activity. Values can vary depending on the specific assay conditions and the source of the

enzyme.

Parameter Value Species Notes

Km for Homocysteine 10-50 µM Human

Km for 5-Methyl-THF 20-100 µM Human

Vmax Varies -

Highly dependent on

enzyme concentration

and purity.

Optimal pH 7.0 - 7.5 Mammalian

Optimal Temperature 37°C Mammalian

Part 2: General Techniques for Measuring
Methyltransferase Activity
Application Note: General Methyltransferase Assays
S-adenosylmethionine (SAM)-dependent methyltransferases are a large family of enzymes that

catalyze the transfer of a methyl group from SAM to a variety of substrates, including proteins,

DNA, RNA, and small molecules.[8][9] The universal product of these reactions, besides the

methylated substrate, is S-adenosylhomocysteine (SAH).[8] Therefore, many universal

methyltransferase assays are designed to detect the production of SAH.[8][10]

Several types of assays are available to measure methyltransferase activity, each with its own

advantages and disadvantages. These include:
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Radiometric Assays: These are highly sensitive assays that use radiolabeled SAM (e.g., [³H]-

SAM). The transfer of the radiolabeled methyl group to the substrate is measured by

scintillation counting.[11]

Colorimetric Assays: These assays use a chromogenic substrate that changes color upon

methylation or employ a coupled-enzyme system that produces a colored product.[12]

Fluorometric Assays: These assays utilize a fluorogenic substrate that becomes fluorescent

upon methylation or a coupled-enzyme system that generates a fluorescent product.[9][13]

[14]

Luminometric Assays: These assays are based on a coupled-enzyme system that produces

light as a final product.

Coupled-Enzyme Assays: These assays link the production of SAH to a series of enzymatic

reactions that result in a detectable signal (e.g., a change in absorbance or fluorescence).

[15]

Experimental Workflow: Universal Methyltransferase
Assay
The following diagram illustrates a general workflow for a universal, non-radioactive

methyltransferase assay based on the detection of SAH.

Start: Prepare Reaction Mixture Methyltransferase Reaction:
SAM + Substrate -> SAH + Methylated Substrate Incubate at 37°C SAH Detection (Coupled Enzyme System) Generate Signal

(Colorimetric, Fluorometric, or Luminometric)
Measure Signal
(Plate Reader) End: Data Analysis
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General workflow for a universal methyltransferase assay.

Protocol: Universal Fluorometric Methyltransferase
Assay
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This protocol is based on a commercially available kit that uses a coupled-enzyme system to

detect the production of SAH.

Materials:

Purified methyltransferase of interest

Substrate for the methyltransferase

S-Adenosylmethionine (SAM)

Universal Methyltransferase Assay Kit (containing SAH hydrolase, adenosine deaminase,

and a fluorescent probe)

Assay Buffer provided with the kit

96-well black microplate

Microplate reader with fluorescence capabilities

Procedure:

Reagent Preparation:

Prepare all kit components according to the manufacturer's instructions.

Prepare a stock solution of your methyltransferase in a suitable buffer.

Prepare a stock solution of your substrate.

Prepare a stock solution of SAM.

Assay Reaction:

In a 96-well black microplate, add the following components:

Assay Buffer

Methyltransferase enzyme
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Substrate

Pre-incubate the plate at the desired temperature (e.g., 37°C) for 10-15 minutes.

Initiate the reaction by adding SAM to each well.

For the negative control, omit the methyltransferase or the substrate.

For a positive control, SAH can be added instead of SAM and the enzyme.

Detection:

Immediately after adding SAM, add the detection reagents from the kit (containing the

coupled enzymes and fluorescent probe) to each well.

Incubate the plate at the reaction temperature, protected from light.

Monitor the increase in fluorescence over time using a microplate reader (e.g., excitation

at 530 nm and emission at 590 nm). The readings can be taken in kinetic mode (every 1-2

minutes) or as an endpoint reading after a fixed incubation time.

Data Analysis:

Subtract the fluorescence of the negative control from the fluorescence of the samples.

The rate of fluorescence increase is proportional to the rate of SAH production and thus to

the methyltransferase activity.

A standard curve of known SAH concentrations can be used to quantify the enzyme

activity.

Comparison of Methyltransferase Assay Techniques
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Assay Type Principle Sensitivity Throughput Advantages
Disadvanta
ges

Radiometric

Measures

transfer of

radiolabeled

methyl group

from [³H]-

SAM.[11]

Very High
Low to

Medium

Direct

measurement

, highly

sensitive.[11]

Requires

handling of

radioactive

materials,

waste

disposal

issues.

Colorimetric

Coupled

enzyme

reaction

produces a

colored

product.[12]

Moderate High

Simple, uses

standard lab

equipment.

Can be prone

to

interference

from colored

compounds.

Fluorometric

Coupled

enzyme

reaction

produces a

fluorescent

product.[9]

[13][14]

High High

Highly

sensitive,

suitable for

HTS.[14]

Potential for

interference

from

fluorescent

compounds.

Luminometric

Coupled

enzyme

reaction

generates

light.

Very High High

Extremely

sensitive,

wide dynamic

range.

May require

specialized

plate readers.

LC-MS

Based

Direct

quantification

of substrate

and product

by mass

spectrometry.

Very High Low

Highly

specific and

quantitative.

Low

throughput,

requires

expensive

instrumentati

on.
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Disclaimer: The protocols provided are intended as a general guide. Researchers should

optimize the assay conditions for their specific methyltransferase, substrate, and experimental

setup. Always refer to the manufacturer's instructions when using commercial assay kits.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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